molecular formula C8H15FN2 B12957371 ((2R,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanamine

((2R,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanamine

Cat. No.: B12957371
M. Wt: 158.22 g/mol
InChI Key: XSWRIJVLPYHRRZ-SFYZADRCSA-N
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Description

((2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine is a fluorinated heterocyclic compound It features a pyrrolizine core, which is a bicyclic structure consisting of a five-membered and a six-membered ring fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine typically involves several key steps:

Industrial Production Methods

Industrial production methods for ((2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, use of continuous flow reactors, and implementation of automated processes would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

((2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolizine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

((2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ((2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atom and methanamine group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine is unique due to its specific stereochemistry and the presence of both a fluorine atom and a methanamine group

Properties

Molecular Formula

C8H15FN2

Molecular Weight

158.22 g/mol

IUPAC Name

[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanamine

InChI

InChI=1S/C8H15FN2/c9-7-4-8(6-10)2-1-3-11(8)5-7/h7H,1-6,10H2/t7-,8+/m1/s1

InChI Key

XSWRIJVLPYHRRZ-SFYZADRCSA-N

Isomeric SMILES

C1C[C@]2(C[C@H](CN2C1)F)CN

Canonical SMILES

C1CC2(CC(CN2C1)F)CN

Origin of Product

United States

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